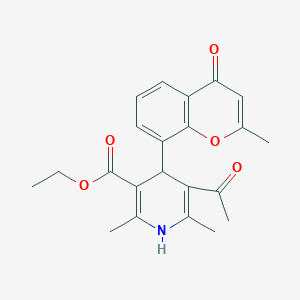![molecular formula C27H28O15 B1255060 Apigenin 7-[rhamnosyl-(1->2)-galacturonide] CAS No. 124167-97-1](/img/structure/B1255060.png)
Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, a naturally occurring flavonoid found in many plants. This compound is known for its potential health benefits and is commonly studied for its antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of apigenin with rhamnose and galacturonic acid. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] may involve the extraction of apigenin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying glycosylation reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] involves its interaction with various molecular targets and pathways. It binds to non-phosphorylated STAT3, decreasing STAT3 phosphorylation and nuclear translocation. This leads to a decline in the expression of CD36, a gene involved in fatty acid transport. Additionally, it influences the PPARγ pathway, which is crucial for regulating lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Linarin (acacetin-7-O-rutinoside)
- Isorhoifolin (apigenin-7-O-rutinoside)
- Diosmin (diosmetin-7-O-rutinoside)
Uniqueness
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar flavonoid glycosides .
Eigenschaften
CAS-Nummer |
124167-97-1 |
|---|---|
Molekularformel |
C27H28O15 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37)/t9-,18-,19+,20+,21-,22+,23-,24+,26-,27+/m0/s1 |
InChI-Schlüssel |
ONIIEJMYZDRHKM-JHUFFODMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
melting_point |
347.5°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)





![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)

![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)
![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)

![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)
